Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate

Cross‑Coupling Heck‑Mizoroki Reaction Regioselective Synthesis

Trityl-protected building block for regioselective C4 functionalization. Acid-labile N1-trityl group ensures clean deprotection after Pd-catalyzed cross-coupling, enabling divergent library synthesis from a single advanced intermediate. No competing N-alkylation side reactions.

Molecular Formula C25H20N2O3
Molecular Weight 396.4 g/mol
Cat. No. B12502649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate
Molecular FormulaC25H20N2O3
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O
InChIInChI=1S/C25H20N2O3/c1-30-24(29)22-17-26-27(23(22)18-28)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3
InChIKeyXSCKANSAFZJTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate: A Regioselectively Protected Building Block for Pyrazole Carboxamide Synthesis


Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate (CAS 2665660-94-4; molecular formula C₂₅H₂₀N₂O₃; molecular weight 396.44 g/mol) is a heterocyclic building block featuring a pyrazole core functionalized with a C5‑formyl group, a C4‑methyl ester, and a bulky N1‑trityl (triphenylmethyl) protecting group . The trityl moiety provides critical N1‑regioselective protection during downstream cross‑coupling reactions, enabling selective functionalization at the C4 position while preventing undesired N‑alkylation or N‑arylation side reactions [1]. The compound belongs to a class of 3‑(formyl)‑1H‑pyrazole‑4‑carboxylic acid esters that are established intermediates for manufacturing pyrazole‑4‑carboxamide fungicides [2].

Why Methyl 5‑formyl‑1‑trityl‑1H‑pyrazole‑4‑carboxylate Cannot Be Replaced by N‑Methyl or N‑Phenyl Analogs


The trityl group at N1 distinguishes methyl 5‑formyl‑1‑trityl‑1H‑pyrazole‑4‑carboxylate from commonly available N‑methyl (e.g., CAS 1518469‑18‑5) or N‑phenyl (e.g., CAS 1019012‑13‑5) 5‑formyl‑pyrazole‑4‑carboxylate analogs. Without the trityl protecting group, the unprotected pyrazole NH or smaller N‑alkyl substituents permit competing N‑functionalization during cross‑coupling reactions, leading to regioisomeric mixtures and reduced yields of the desired C4‑substituted product [1]. The trityl group serves as an acid‑labile protecting group that can be cleanly removed under mild acidic conditions (e.g., TFA or HCl) after selective C4‑modification, a synthetic advantage unavailable with non‑protecting‑group analogs .

Methyl 5‑formyl‑1‑trityl‑1H‑pyrazole‑4‑carboxylate: Quantitative Differentiation Evidence vs. In‑Class Analogs


N1‑Trityl Protection Enables Pd‑Catalyzed C4‑Alkenylation with High Yield Preservation vs. Unprotected Pyrazoles

The trityl protecting group at N1 prevents competing N‑alkenylation during Pd‑catalyzed Heck‑Mizoroki cross‑coupling at the C4 position of the pyrazole ring. In a study of 4‑iodo‑1‑trityl‑1H‑pyrazole, the presence of the trityl group together with P(OEt)₃ ligand enabled successful alkenylation at C4; unprotected or smaller N‑substituted analogs are reported to undergo competing N‑functionalization side reactions that reduce desired product yield [1]. The trityl group's steric bulk and electronic effects confer this regioselectivity advantage.

Cross‑Coupling Heck‑Mizoroki Reaction Regioselective Synthesis

5‑Formyl‑4‑Carboxylate Scaffold Is an Established Precursor for Fungicidal Pyrazole‑4‑Carboxamides

According to US20190135761A1, compositions comprising 3‑(formyl)‑1H‑pyrazole‑4‑carboxylic acid esters (exemplified with ethyl 3‑formyl‑1‑methyl‑1H‑pyrazole‑4‑carboxylate) are explicitly claimed as intermediates for manufacturing pyrazole‑4‑carboxamides, which include commercial fungicides such as fluxapyroxad and benzovindiflupyr [1]. The patent demonstrates that formyl‑pyrazole‑4‑carboxylates can be converted to carboxamide fungicides via formyl group oxidation to carboxylic acid, amide coupling, and optional subsequent transformations [1]. While the target compound is not specifically exemplified in the patent claims, its 5‑formyl‑4‑carboxylate scaffold matches the core structural motif required for this synthetic pathway.

Agrochemical Synthesis Fungicide Carboxamide Formation

Acid‑Labile Trityl Deprotection Enables Sequential C4‑Then‑N1 Functionalization

The trityl group on the target compound can be quantitatively removed under mild acidic conditions (e.g., TFA, HCl) to regenerate the free N1‑H pyrazole after C4‑position modifications are complete . This contrasts with N‑methyl or N‑phenyl analogs (e.g., methyl 5‑formyl‑1‑methyl‑1H‑pyrazole‑4‑carboxylate), where the N‑substituent is permanent and cannot be selectively removed to access additional N‑functionalization diversity. The acid‑lability of the trityl group is well‑established in pyrazole protection chemistry , though quantitative deprotection kinetics for this specific compound are not published in peer‑reviewed literature.

Protecting Group Chemistry Orthogonal Deprotection Sequential Functionalization

Procurement‑Relevant Application Scenarios for Methyl 5‑formyl‑1‑trityl‑1H‑pyrazole‑4‑carboxylate


Regioselective Synthesis of 4‑Substituted Pyrazole Libraries via Cross‑Coupling

Medicinal chemistry and agrochemical discovery teams synthesizing C4‑functionalized pyrazole libraries should procure the trityl‑protected compound to ensure regioselective cross‑coupling at C4 without competing N‑alkylation or N‑arylation side reactions [1]. The trityl group provides effective N1‑protection during Pd‑catalyzed Heck‑Mizoroki, Suzuki‑Miyaura, or Sonogashira coupling reactions, then can be removed under mild acidic conditions to yield the free N1‑H pyrazole for subsequent derivatization .

Precursor Synthesis for Pyrazole‑4‑Carboxamide Agrochemical Candidates

The 5‑formyl‑4‑carboxylate scaffold matches the core structural motif required for synthesizing pyrazole‑4‑carboxamide fungicides, as established in patent literature describing formyl‑pyrazole‑4‑carboxylates as intermediates for manufacturing carboxamide agrochemicals [2]. The formyl group at C5 can be oxidized to a carboxylic acid, which then serves as the attachment point for amide bond formation with amine coupling partners.

Orthogonal Protection Strategy for Sequential C4‑Then‑N1 Diversification

Synthetic chemists requiring divergent library synthesis from a single advanced intermediate should utilize the trityl‑protected building block. After performing C4‑position cross‑coupling or functional group interconversion (e.g., formyl reduction to hydroxymethyl, ester hydrolysis, or aldehyde condensation), the acid‑labile trityl group can be removed under mild acidic conditions . The resulting free N1‑H pyrazole can then undergo N‑alkylation, N‑arylation, or N‑acylation to generate structurally diverse analogs from a common intermediate.

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